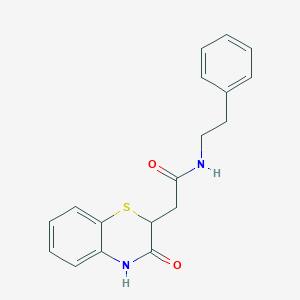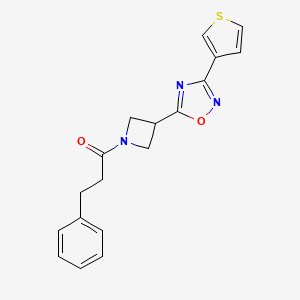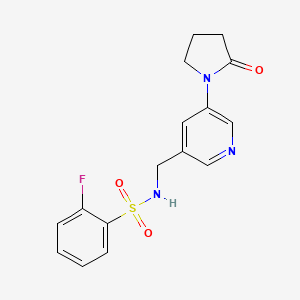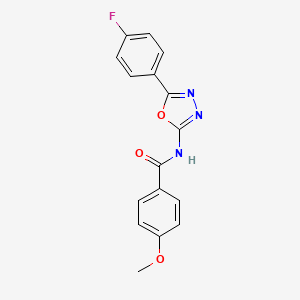
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O2S and its molecular weight is 260.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride and its derivatives have shown significant promise as antimicrobial agents. Notably, some derivatives of 1,3,4-thiadiazole have been prepared and utilized as antimicrobial agents against microorganisms found in industrial cooling fluids, showing high activity in inhibiting bacterial growth (Alabdeen, 2021). Additionally, other related 1,3,4-thiadiazole derivatives synthesized have been tested for their antimicrobial activity in preliminary screenings, suggesting their potential as antimicrobial agents (Auzzi et al., 1990).
Anti-inflammatory and Analgesic Activities
New substituted thiadiazole pyrazolene anthranilic acid derivatives, including those with a 1,3,4-thiadiazole structure, have been evaluated for their anti-inflammatory and analgesic activities. Certain compounds in this series have exhibited significant anti-inflammatory and analgesic activities, as evidenced by specific compounds displaying notable percentage activities in this regard (Kumar, 2022).
Potential Antihypertensive Agents
Derivatives of 2-amino-1,3,4-thiadiazole, such as 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, have been synthesized and studied for their potential as antihypertensive agents. These compounds were condensed with specific oxirane derivatives to create naphthalenyloxy-propanol amine derivatives, which were then explored for their antihypertensive properties (Samel & Pai, 2010).
Corrosion Inhibition
In the field of material science, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have demonstrated good inhibition efficiency, with studies indicating their adsorption on mild steel in hydrochloric acid solutions and sulfuric acid solutions follows Langmuir's adsorption isotherm, implying effective corrosion inhibition (Quraishi & Khan, 2005; 2006)(Quraishi & Khan, 2006).
Anticancer Properties
Some derivatives of 1,3,4-thiadiazole have been synthesized and screened for anticancer activities. These studies have found that certain compounds exhibit significant in vitro cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Saad & Moustafa, 2011).
Photodynamic Therapy Application
1,3,4-Thiadiazole derivatives have been synthesized and characterized for their potential use in photodynamic therapy, particularly in the treatment of cancer. One study has highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of certain zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anti-inflammatory Activities
A study on a new class of 1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Some specific compounds within this series were found to exhibit antioxidant activity greater than the standard Ascorbic acid, along with promising anti-inflammatory activity (Sravya et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might be microbial enzymes or proteins.
Mode of Action
Based on the structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biological processes, such as dna synthesis, protein synthesis, and enzymatic activities .
Pharmacokinetics
The solubility of similar compounds in water suggests that they could be well-absorbed and distributed in the body .
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that it might lead to the death of microbial cells by disrupting essential biological processes.
Safety and Hazards
Orientations Futures
The high activity of 2-Amino-1,3,4-thiadiazole derivatives against the urease enzyme suggests that they could be promising candidates for further evaluation . Their potential use in the treatment of infections caused by Helicobacter pylori, which relies on the urease enzyme for survival, is particularly noteworthy .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
The effects of 2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c1-3-8-9-5(12-3)2-4(7)6(10)11;;/h4H,2,7H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQZUUBBDDBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3002621.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002622.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)
![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)
![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)

